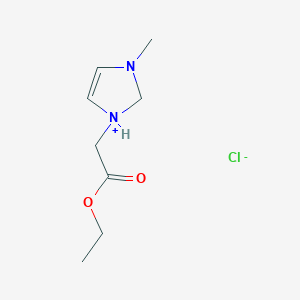
1H-Imidazolium, 1-(2-ethoxy-2-oxoethyl)-3-methyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-(2-ethoxy-2-oxoethyl)-3-methyl-, chloride is a type of ionic liquid that belongs to the imidazolium family. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and chloride anion makes this compound particularly interesting for a wide range of applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 1H-Imidazolium, 1-(2-ethoxy-2-oxoethyl)-3-methyl-, chloride typically involves the alkylation of imidazole with an appropriate alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
1H-Imidazolium, 1-(2-ethoxy-2-oxoethyl)-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1H-Imidazolium, 1-(2-ethoxy-2-oxoethyl)-3-methyl-, chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-(2-ethoxy-2-oxoethyl)-3-methyl-, chloride exerts its effects involves interactions with various molecular targets and pathways. The imidazolium cation can interact with biological membranes, proteins, and nucleic acids, leading to changes in their structure and function. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces . The chloride anion can also participate in these interactions, further influencing the compound’s overall activity .
Comparison with Similar Compounds
1H-Imidazolium, 1-(2-ethoxy-2-oxoethyl)-3-methyl-, chloride can be compared with other similar compounds, such as:
1H-Imidazolium, 1-butyl-3-(2-ethoxy-2-oxoethyl)-, chloride: This compound has a longer alkyl chain, which can affect its solubility and reactivity.
1H-Imidazolium, 1-dodecyl-3-methylimidazolium chloride: This compound has a longer alkyl chain and different functional groups, leading to variations in its biological activity and toxicity.
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium chloride:
The uniqueness of this compound lies in its specific combination of functional groups and ionic nature, which confer distinct properties and applications compared to other imidazolium-based compounds .
Properties
Molecular Formula |
C8H15ClN2O2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-3-12-8(11)6-10-5-4-9(2)7-10;/h4-5H,3,6-7H2,1-2H3;1H |
InChI Key |
YNUOYNJUSYNIST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[NH+]1CN(C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)

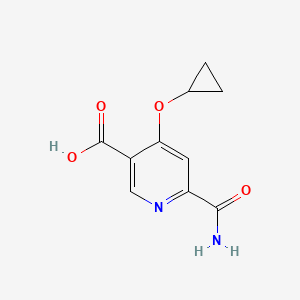

![(E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14807175.png)

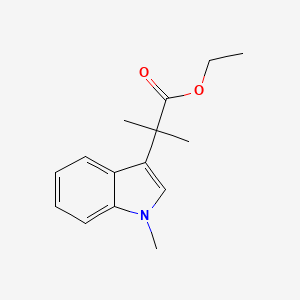
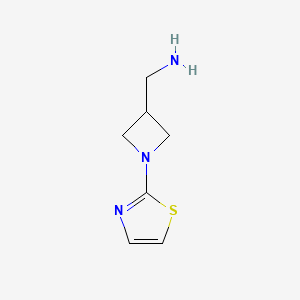

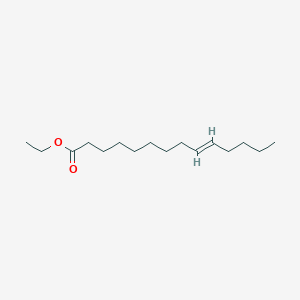


![N-{[2-({4-[(cyclohexylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14807231.png)
